![molecular formula C9H15ClO2S B2848575 (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2287310-53-4](/img/structure/B2848575.png)
(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C9H15ClO2S . It belongs to the class of compounds known as bicyclo[1.1.1]pentanes (BCPs), which have been demonstrated to be bioisosteres of the phenyl ring . BCPs are important in drug discovery and have been used by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc .
Synthesis Analysis
The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .Molecular Structure Analysis
The molecular structure of “(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” consists of a bicyclo[1.1.1]pentane core with a propyl group and a methanesulfonyl chloride group attached .Chemical Reactions Analysis
The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .Mechanism of Action
While the specific mechanism of action for “(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” is not mentioned in the sources, BCPs in general are known to be bioisosteres of the phenyl ring . This means they can mimic the properties of a phenyl ring in biological systems, potentially influencing the activity of drug molecules.
Future Directions
The future directions for BCPs, including “(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride”, are promising. The development of practical general reactions that give BCPs on mg- to kg-quantities using just light should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . This could potentially revolutionize the field of drug discovery.
properties
IUPAC Name |
(3-propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c1-2-3-8-4-9(5-8,6-8)7-13(10,11)12/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSYQHLFRPKOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.